![molecular formula C15H21NO B5845755 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperidine family and is also known as MPP or PEPAP. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
The mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine involves its binding to specific receptors in the body, such as the mu-opioid receptor and the cannabinoid receptor. This binding results in the modulation of various signaling pathways in the body, which leads to its therapeutic effects.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. It has also been found to have a low toxicity profile, which makes it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and reduces the risk of adverse effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to explore its potential as an anti-cancer agent and to optimize its synthesis and administration in experimental settings.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine is a promising compound that has been studied extensively for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and low toxicity profile make it a promising candidate for further research. There are several future directions for research on this compound, and further studies are needed to explore its full potential.
合成方法
The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine involves the reaction of 3-(2-methoxyphenyl)-2-propenal with piperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified and isolated using various techniques such as chromatography.
科学研究应用
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-13H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMGZNVMINYJS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
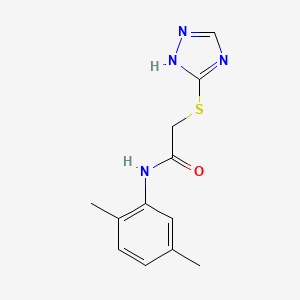
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
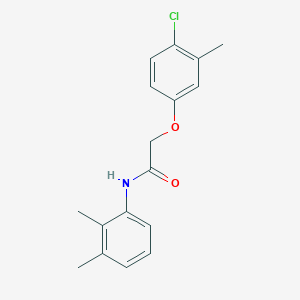
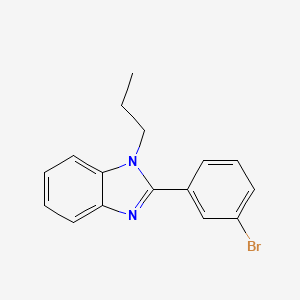
![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
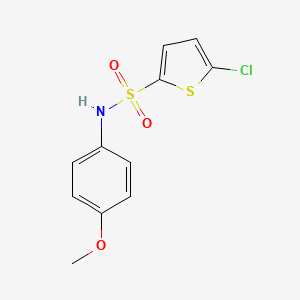

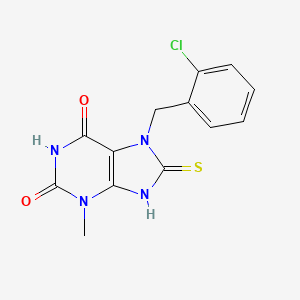
![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)
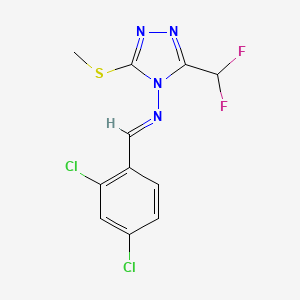
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)